4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the benzamide moiety: This can be accomplished through an amide coupling reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-tert-butyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: Lacks the methyl group, which may affect its biological activity.
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Contains additional functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-10-17-21-11-16(19(25)23(17)12-13)22-18(24)14-6-8-15(9-7-14)20(2,3)4/h5-12H,1-4H3,(H,22,24) |
InChI Key |
NIFCTZLIOOVMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C=C1 |
Origin of Product |
United States |
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